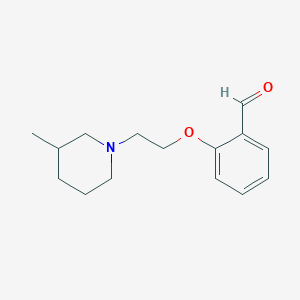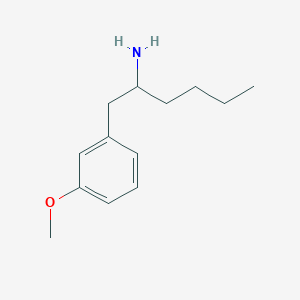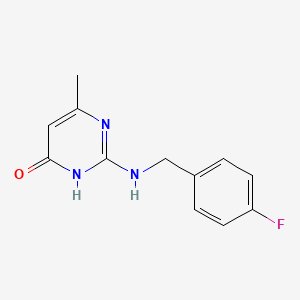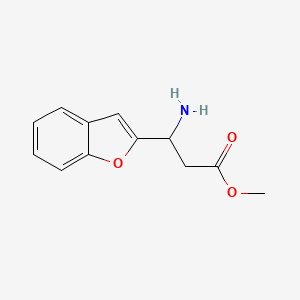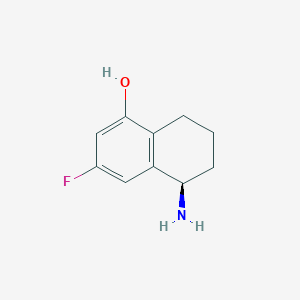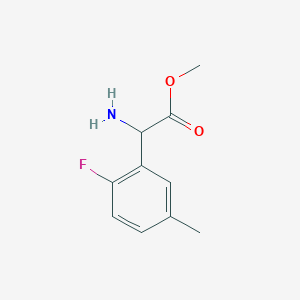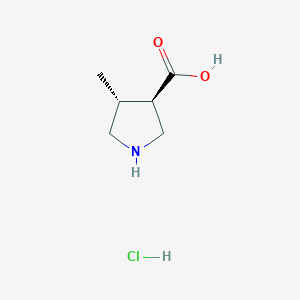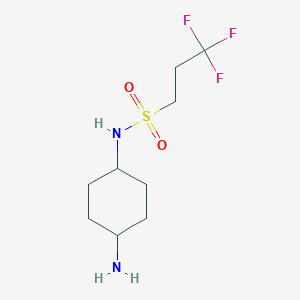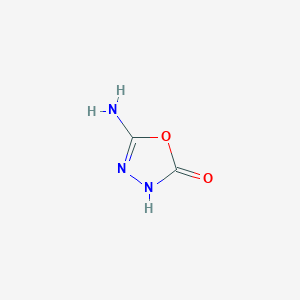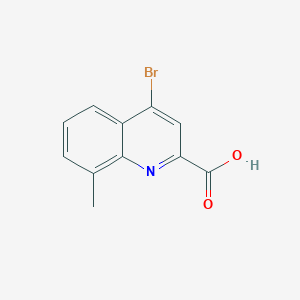![molecular formula C42H31NP2 B12977246 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole is a complex organic compound that features both phosphine and carbazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole typically involves multi-step organic reactions. One common method includes the reaction of carbazole with diphenylphosphine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can be reduced under specific conditions to alter its electronic properties.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in catalysis for various chemical reactions, including cross-coupling reactions and polymerization processes.
作用机制
The mechanism by which 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole exerts its effects is primarily through its role as a ligand. The phosphine groups can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The carbazole moiety provides additional stability and electronic properties that enhance the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in coordination chemistry.
Triphenylphosphine: Another common phosphine ligand with similar coordination properties.
Sodium diphenylphosphinobenzene-3-sulfonate: A water-soluble phosphine ligand used in catalysis.
Uniqueness
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole is unique due to the presence of both phosphine and carbazole groups, which provide a combination of stability, electronic properties, and reactivity that is not commonly found in other ligands. This makes it particularly valuable in specialized applications where these properties are required.
属性
分子式 |
C42H31NP2 |
|---|---|
分子量 |
611.6 g/mol |
IUPAC 名称 |
[4-(3-diphenylphosphanylcarbazol-9-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C42H31NP2/c1-5-15-33(16-6-1)44(34-17-7-2-8-18-34)37-27-25-32(26-28-37)43-41-24-14-13-23-39(41)40-31-38(29-30-42(40)43)45(35-19-9-3-10-20-35)36-21-11-4-12-22-36/h1-31H |
InChI 键 |
QSQTUTCZMKBSBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C84 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



